molecular formula C17H25ClN2O3 B13518803 N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride, Mixture of diastereomers

N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride, Mixture of diastereomers

Cat. No.: B13518803
M. Wt: 340.8 g/mol
InChI Key: YEVXTIWRFFVDRH-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride, Mixture of diastereomers, is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyclohexyl ring, a benzodioxin moiety, and an acetamide group. The presence of multiple stereoisomers adds to the complexity and potential versatility of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexylamine derivative, followed by the introduction of the benzodioxin ring through a series of condensation and cyclization reactions. The final step often involves the acylation of the amine group with an appropriate acyl chloride or anhydride to form the acetamide. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the production of the diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide (without hydrochloride)
  • N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-ethylacetamide
  • N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylpropionamide

Uniqueness

The uniqueness of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride lies in its specific structural features and the presence of multiple diastereomers

Properties

Molecular Formula

C17H25ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C17H24N2O3.ClH/c1-19(13-8-6-12(18)7-9-13)17(20)10-14-11-21-15-4-2-3-5-16(15)22-14;/h2-5,12-14H,6-11,18H2,1H3;1H

InChI Key

YEVXTIWRFFVDRH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(CC1)N)C(=O)CC2COC3=CC=CC=C3O2.Cl

Origin of Product

United States

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